molecular formula C24H22ClN5O2S2 B11648801 (Z)-4-((3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

(Z)-4-((3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B11648801
M. Wt: 512.0 g/mol
InChI Key: VDUIMSYELFBSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-chlorobenzaldehyde, which undergoes a cyclization reaction with an appropriate thioamide to form the thiazole ring.

    Allylation: Introduction of the allyl group through an allylation reaction using allyl bromide and a base.

    Formation of the Pyrimidine Ring: Synthesis of the pyrimidine ring through a condensation reaction involving 4,6-dimethyl-2-aminopyrimidine.

    Coupling Reaction: The final step involves coupling the thiazole and pyrimidine intermediates with benzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the nitro groups (if present), leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced thiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may be studied for its ability to inhibit specific enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-4-((3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings may facilitate binding to these targets, while the benzenesulfonamide group could enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • **(Z)-4-((3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide shares structural similarities with other thiazole and pyrimidine derivatives, such as:
    • 4-(4-chlorophenyl)-2-(thiazol-2-yl)aminopyrimidine
    • N-(4,6-dimethylpyrimidin-2-yl)-4-(4-chlorophenyl)thiazol-2-amine

Uniqueness

What sets this compound apart is its combination of functional groups and structural motifs

Properties

Molecular Formula

C24H22ClN5O2S2

Molecular Weight

512.0 g/mol

IUPAC Name

4-[[4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C24H22ClN5O2S2/c1-4-13-30-22(18-5-7-19(25)8-6-18)15-33-24(30)28-20-9-11-21(12-10-20)34(31,32)29-23-26-16(2)14-17(3)27-23/h4-12,14-15H,1,13H2,2-3H3,(H,26,27,29)

InChI Key

VDUIMSYELFBSAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=C3N(C(=CS3)C4=CC=C(C=C4)Cl)CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.